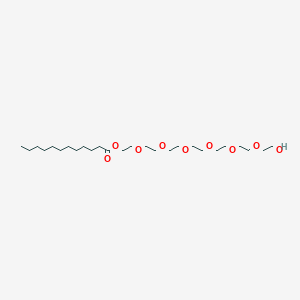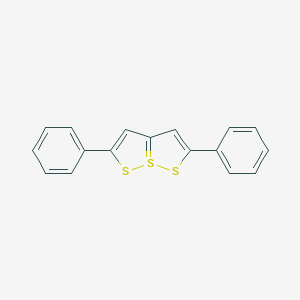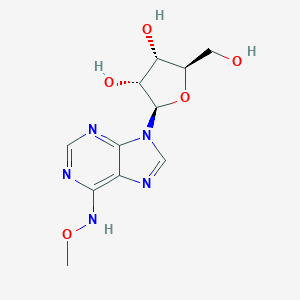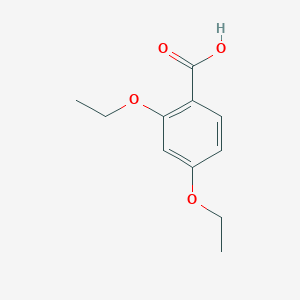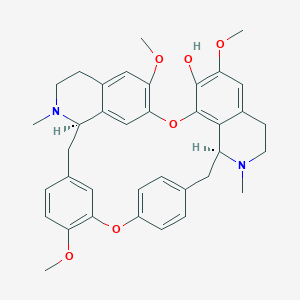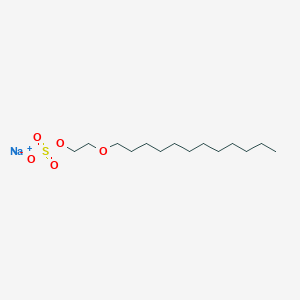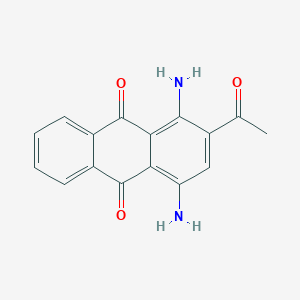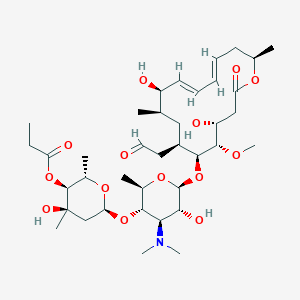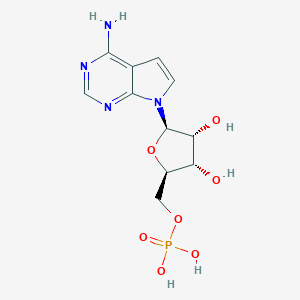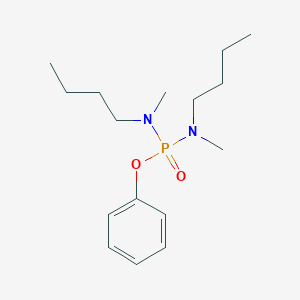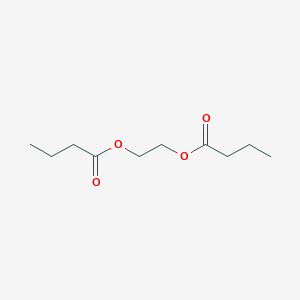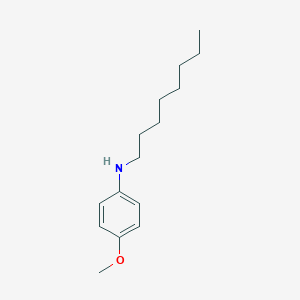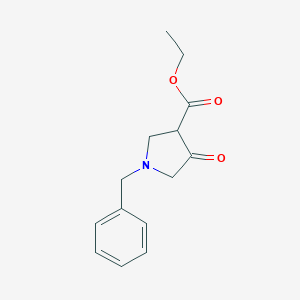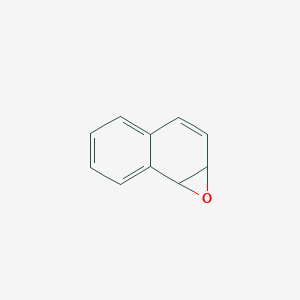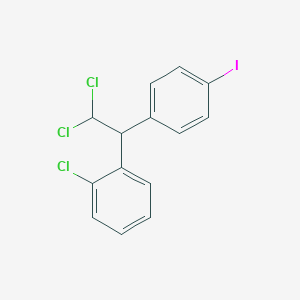
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane, commonly known as o,p'-DDT, is a synthetic organic compound that has been widely used as an insecticide. It belongs to the group of organochlorine pesticides, which are known for their persistence in the environment and their potential to accumulate in the food chain. Despite being banned in many countries due to its harmful effects on the environment and human health, o,p'-DDT is still used in some parts of the world for the control of malaria-carrying mosquitoes.
Mecanismo De Acción
O,p'-DDT acts by disrupting the nervous system of insects, leading to paralysis and death. It works by binding to the sodium channels in the nerve cells, preventing the normal flow of sodium ions and disrupting the normal function of the nervous system.
Efectos Bioquímicos Y Fisiológicos
O,p'-DDT has been shown to have a range of biochemical and physiological effects on living organisms. It has been linked to the disruption of hormone systems, including the estrogen and androgen receptors, as well as the thyroid hormone system. It has also been shown to affect the immune system, the liver, and the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O,p'-DDT has been used in laboratory experiments to investigate the effects of organochlorine pesticides on living organisms. Its advantages include its high potency as an insecticide, its persistence in the environment, and its potential to bioaccumulate in living organisms. However, its use in laboratory experiments is limited by its toxicity and potential to cause harm to both humans and the environment.
Direcciones Futuras
Future research on o,p'-DDT should focus on the development of safer and more effective alternatives for the control of malaria-carrying mosquitoes. It should also investigate the long-term effects of exposure to organochlorine pesticides on human health, as well as their effects on the environment and the ecosystem. Finally, research should aim to develop better methods for the detection and monitoring of organochlorine pesticides in the environment and in living organisms.
Métodos De Síntesis
The synthesis of o,p'-DDT involves the reaction of 2-chlorobenzaldehyde with 4-iodoaniline in the presence of a base, followed by the addition of chloral hydrate and hydrochloric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
O,p'-DDT has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used in scientific research to investigate the mechanisms of action of organochlorine pesticides, their persistence in the environment, and their potential to bioaccumulate in living organisms.
Propiedades
Número CAS |
16608-69-8 |
|---|---|
Nombre del producto |
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane |
Fórmula molecular |
C14H10Cl3I |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-12-4-2-1-3-11(12)13(14(16)17)9-5-7-10(18)8-6-9/h1-8,13-14H |
Clave InChI |
QMDANTHGDUCXOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)I)C(Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)I)C(Cl)Cl)Cl |
Otros números CAS |
16608-69-8 |
Sinónimos |
1-(2-chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



